2,6-Dibromo-4-[(E)-[(3-methylphenyl)imino]methyl]phenyl 4-methylbenzoate
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Overview
Description
2,6-Dibromo-4-[(E)-[(3-methylphenyl)imino]methyl]phenyl 4-methylbenzoate is a complex organic compound characterized by its unique structure, which includes bromine atoms and imino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-4-[(E)-[(3-methylphenyl)imino]methyl]phenyl 4-methylbenzoate typically involves the reaction of 2,6-dibromo-4-methylphenol with 3-methylbenzaldehyde under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is refluxed for several hours to ensure complete reaction, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,6-Dibromo-4-[(E)-[(3-methylphenyl)imino]methyl]phenyl 4-methylbenzoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2,6-Dibromo-4-[(E)-[(3-methylphenyl)imino]methyl]phenyl 4-methylbenzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-Dibromo-4-[(E)-[(3-methylphenyl)imino]methyl]phenyl 4-methylbenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of bromine atoms and imino groups plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dibromo-4-methylphenol
- 2,6-Dibromo-4-methylaniline
- 2,4-Dibromo-6-[(E)-[(4-methylphenyl)imino]methyl]phenol
Uniqueness
2,6-Dibromo-4-[(E)-[(3-methylphenyl)imino]methyl]phenyl 4-methylbenzoate is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The combination of bromine atoms and imino groups in its structure differentiates it from other similar compounds, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C22H17Br2NO2 |
---|---|
Molecular Weight |
487.2 g/mol |
IUPAC Name |
[2,6-dibromo-4-[(3-methylphenyl)iminomethyl]phenyl] 4-methylbenzoate |
InChI |
InChI=1S/C22H17Br2NO2/c1-14-6-8-17(9-7-14)22(26)27-21-19(23)11-16(12-20(21)24)13-25-18-5-3-4-15(2)10-18/h3-13H,1-2H3 |
InChI Key |
VVXNQGXAAPTPPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2Br)C=NC3=CC=CC(=C3)C)Br |
Origin of Product |
United States |
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